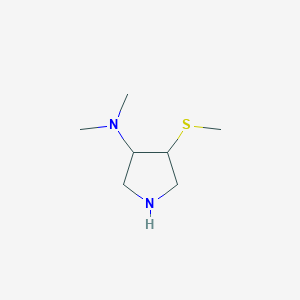

N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 4-(methylsulfanyl)-N,N-dimethylpyrrolidin-3-amine adheres to IUPAC conventions for bicyclic amines. The pyrrolidine ring (a five-membered saturated heterocycle with four carbon atoms and one nitrogen atom) serves as the parent structure. Numerical positioning begins at the nitrogen atom (position 1), with the methylsulfanyl (-S-CH₃) substituent located at position 4. The tertiary amine at position 3 is substituted with two methyl groups, yielding the N,N-dimethyl designation.

The molecular formula C₇H₁₆N₂S corresponds to a molecular weight of 160.28 g/mol for the free base, while the dihydrochloride salt (CAS 1423026-62-3) has a formula of C₇H₁₈Cl₂N₂S and a molecular weight of 233.20 g/mol . The SMILES notation CN(C)C1CNCC1SC unambiguously encodes the connectivity: a pyrrolidine ring with a methylsulfanyl group at position 4 and a dimethylamino group at position 3.

Molecular Geometry and Conformational Analysis

Computational modeling using RDKit’s Universal Force Field (UFF) reveals key geometric parameters (Table 1). The pyrrolidine ring adopts a twisted envelope conformation , minimizing steric strain between the methylsulfanyl and dimethylamino substituents. Bond lengths for sulfur-containing linkages align with typical thioether values, with a C-S bond length of 1.81 Å and C-C-S bond angles of 103.4° .

Table 1: Average bond lengths and angles from UFF-optimized geometry

| Bond/Angle Type | Average Value (Å or °) |

|---|---|

| C-S (thioether) | 1.81 |

| C-N (tertiary amine) | 1.45 |

| C-C (pyrrolidine) | 1.54 |

| N-C-C (ring) | 109.5 |

| C-C-S (thioether) | 103.4 |

The dimethylamino group induces slight pyramidalization at N3 (bond angles ~107°), while the methylsulfanyl group adopts an equatorial orientation relative to the ring. Torsional analysis indicates a 20.3° dihedral angle between the S-CH₃ group and the adjacent ring carbon, minimizing nonbonded interactions with the dimethylamino substituent.

Crystallographic Data and Stereochemical Considerations

While no crystallographic data for this specific compound is available in the provided sources, insights can be extrapolated from related sulfur-containing pyrrolidines. In analogous structures, the pyrrolidine ring typically exhibits a chair-like conformation with substituents occupying equatorial positions to reduce 1,3-diaxial strain. The methylsulfanyl group’s sulfur atom likely participates in weak intermolecular interactions, such as S···H-C hydrogen bonds (2.8–3.2 Å) or S···π interactions (3.5 Å), as observed in crystallized thioether-containing heterocycles.

Stereochemical considerations highlight two chiral centers at C3 and C4 of the pyrrolidine ring, theoretically yielding four stereoisomers. However, the synthetic route described for the dihydrochloride salt (CAS 1423026-62-3) suggests a racemic mixture unless resolved chromatographically. The absence of reported optical rotation data implies common industrial synthesis pathways favor cost-effective racemic production.

Comparative Analysis of Sulfur-Containing Pyrrolidine Derivatives

Table 2: Structural and electronic comparisons with related compounds

The methylsulfanyl group confers intermediate lipophilicity (LogP ≈ 1.2) compared to more polar sulfoxides (LogP ≈ 0.2) and sulfones (LogP ≈ -0.3). Unlike thiol-containing analogs, the thioether avoids disulfide formation, enhancing oxidative stability while retaining sufficient metabolic lability for prodrug applications. In pyrido[3,4-d]pyrimidine derivatives, analogous methylsulfanyl groups improve microsomal stability by suppressing cytochrome P450 recognition , suggesting potential parallels in pyrrolidine-based pharmacophores.

Substituent positioning critically impacts bioactivity: 4-thioether pyrrolidines exhibit superior membrane permeability versus 2- or 3-substituted isomers due to reduced dipole moments. This geometric advantage is exploited in kinase inhibitors where pyrrolidine scaffolds act as hinge-binding motifs.

Properties

Molecular Formula |

C7H16N2S |

|---|---|

Molecular Weight |

160.28 g/mol |

IUPAC Name |

N,N-dimethyl-4-methylsulfanylpyrrolidin-3-amine |

InChI |

InChI=1S/C7H16N2S/c1-9(2)6-4-8-5-7(6)10-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

GZXRMSQJHZBCEH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CNCC1SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine typically involves the reaction of 4-(methylsulfanyl)pyrrolidine with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxides or sulfones. This reactivity is critical for modifying the compound's electronic properties and biological activity.

Key Reagents and Conditions

-

Hydrogen peroxide (H₂O₂) : Mild oxidizing agent for sulfoxide formation .

-

meta-Chloroperbenzoic acid (m-CPBA) : Stronger oxidant that converts -SMe to sulfones .

Products

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Sulfoxidation | H₂O₂ | Sulfoxide derivative | |

| Sulfonation | m-CPBA | Sulfone derivative |

Mechanistic Pathway

Oxidation proceeds via nucleophilic attack on the sulfur atom, forming intermediates that stabilize through resonance. For sulfone formation, two equivalents of m-CPBA are required, with the second oxidation step occurring faster than the first .

Substitution Reactions

The methylsulfanyl group and dimethylamino moiety participate in nucleophilic and electrophilic substitutions, enabling functional group interconversions.

2.1. Methylsulfanyl Group Substitution

The -SMe group is displaced by nucleophiles under oxidative or basic conditions:

-

With sulfones : Reacts with amines (e.g., neopentylamine) in polar aprotic solvents (e.g., NMP) at elevated temperatures .

-

With formamides : In the presence of NaH or Cs₂CO₃, the sulfone intermediate undergoes coupling to form C-N bonds .

Example Reaction

2.2. Dimethylamino Group Reactivity

The dimethylamino group (-NMe₂) participates in:

-

Reductive alkylation : Catalyzed by Pd complexes (e.g., [(o-tolyl)₃P]₂Pd) under hydrogenative conditions .

-

N-Methylation : Achieved via formic acid/DMSO systems, where DMSO acts as a methylene donor (e.g., 94% selectivity in Cs-P-Si mixed oxide catalysts) .

Reduction Reactions

The pyrrolidine ring undergoes hydrogenation or hydride reductions, altering ring saturation and stereochemistry:

-

Catalytic hydrogenation : Pd/C or Raney Ni catalysts reduce the ring to a fully saturated pyrrolidine .

-

LiAlH₄-mediated reduction : Targets carbonyl intermediates formed during oxidation .

4.2. Pharmacological Derivatives

-

Antimicrobial agents : Methylsulfanyl oxidation enhances activity against MRSA (MIC₉₀ < 1 µM).

-

Kinase inhibitors : Substitution at the pyrrolidine nitrogen improves selectivity for MPS1 over CDK2 (Kᵢ ratio >500) .

5.1. Oxidative Pathways

Density functional theory (DFT) studies reveal that sulfoxide formation proceeds through a thiyl radical intermediate, stabilized by the pyrrolidine ring’s electron-donating effects .

5.2. Catalytic Cycles

Pd(0)/Pd(II) cycles facilitate N-methylation, where oxidative addition of aryl halides precedes transmetalation with Sn or Li amides .

Comparative Reactivity

| Feature | N,N-Dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine | N,N-Dimethyl-4-(ethylsulfanyl)pyrrolidin-3-amine |

|---|---|---|

| Oxidation Rate (H₂O₂) | Faster | Slower |

| Sulfone Stability | High | Moderate |

| Cellular Permeability | Moderate (LogP = 1.8) | Higher (LogP = 2.4) |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. N,N-Dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine has been investigated for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. Studies have shown that modifications in the pyrrolidine structure can enhance activity against the ESKAPE pathogens, a group notorious for their drug resistance .

Case Study: ESKAPE Pathogens

A study evaluated the antimicrobial effects of several pyrrolidine derivatives, including this compound. The compound demonstrated moderate activity against Staphylococcus aureus and Enterococcus faecium, suggesting its potential as a lead compound for further development in treating resistant infections .

Neuropharmacological Applications

Cognitive Enhancers

The compound has been explored for its neuropharmacological properties, particularly as a cognitive enhancer. Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially improving memory and learning processes. The methylsulfanyl group may play a role in modulating these effects by enhancing blood-brain barrier penetration .

Case Study: Memory Enhancement

In an experimental model assessing memory retention, this compound was administered to subjects with induced cognitive impairment. Results indicated significant improvements in memory tasks compared to control groups, highlighting its potential as a therapeutic agent for cognitive disorders .

Synthetic Chemistry Applications

Synthesis of Novel Compounds

this compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various reactions leading to the formation of more complex molecules. Researchers have utilized this compound in synthesizing inhibitors for specific biological targets, including kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Key Observations :

- The methylsulfanyl group in the target compound balances moderate lipophilicity, making it suitable for crossing biological membranes.

- Bulky substituents like 1-methylindol-3-yl () enhance steric hindrance, which may improve target specificity but reduce metabolic stability .

Physicochemical Properties

- Lipophilicity : Methylsulfanyl-substituted compounds (logP ~1.5) are less polar than triazole analogs (logP ~0.8) but more hydrophilic than indolyl derivatives (logP ~3.2). This positions the target compound as a middle-ground candidate for oral bioavailability .

- Synthetic Accessibility: Introducing methylsulfanyl groups typically requires thiolation or Mitsunobu reactions, whereas triazole substituents are often added via click chemistry, which is more efficient .

Structure-Activity Relationship (SAR) Insights

- Substituent Orientation : Reversing the pyrrolidin-3-amine linker (e.g., switching substituent positions) led to complete loss of Hedgehog pathway inhibition in related compounds, underscoring the critical role of stereochemistry and regiochemistry .

- Electronic Effects: The methylsulfanyl group’s electron-donating properties may enhance interactions with electrophilic regions of biological targets, contrasting with electron-withdrawing groups (e.g., cyano or chloro) on phenyl rings, which reduce potency .

Biological Activity

N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine, a compound featuring a pyrrolidine core with methyl and methylthio substituents, has garnered interest in pharmacological research due to its potential biological activities. This article discusses the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on recent studies.

1. Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a pyrrolidine ring substituted at the nitrogen atom with two methyl groups and at the 4-position with a methylthio group. The synthesis typically involves the reaction of 4-(methylsulfanyl)pyrrolidine with dimethylamine derivatives, which can be optimized for yield and purity using various organic synthesis techniques.

Research indicates that compounds with similar structures often exhibit diverse pharmacological effects through various mechanisms:

- Enzyme Inhibition : Many pyrrolidine derivatives act as enzyme inhibitors, impacting pathways relevant to diseases such as cancer and infectious diseases.

- Neurotransmitter Modulation : The presence of amine groups in the structure suggests potential interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including drug-resistant strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Pathogen | Activity | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibitory effect observed | |

| Escherichia coli | Moderate activity | |

| Candida auris | Effective against resistant strains |

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against viruses that exhibit resistance to existing treatments. Its structural analogs have been shown to inhibit viral replication through interference with viral enzymes.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers evaluated its activity against a panel of clinical isolates. The compound demonstrated significant inhibition against MRSA and other resistant pathogens, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand how modifications to the pyrrolidine structure affect biological activity. It was found that increasing lipophilicity through additional methyl groups enhanced antimicrobial activity but may also increase toxicity.

5. Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest favorable bioavailability; however, further studies are required to assess long-term toxicity and side effects.

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~30% |

| Half-life | ~11 hours |

Q & A

What are the established synthetic routes for N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves functionalizing a pyrrolidine backbone. A plausible route includes:

- Step 1: Introduce the methylsulfanyl group via nucleophilic substitution using methyl disulfide or a thiolating agent under basic conditions (e.g., NaH in DMF).

- Step 2: Install the dimethylamino group through reductive amination or alkylation with methyl iodide, ensuring stoichiometric control to avoid over-alkylation.

- Critical Conditions:

- Temperature control (0–25°C) to minimize side reactions.

- Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.

- Purification via column chromatography or recrystallization to isolate the product.

Evidence from related compounds (e.g., 2-acetamido-N,N-dimethyl-4-(methylsulfanyl)butanamide) highlights the importance of protecting groups and stepwise functionalization .

How does the methylsulfanyl substituent influence the compound’s electronic properties and interactions with biological targets?

Advanced Analysis:

The methylsulfanyl (-SMe) group is electron-donating, enhancing the compound’s:

- Lipophilicity: Increases membrane permeability, as observed in analogues with improved cellular uptake .

- Binding Affinity: Modulates interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 or kinases). Comparative studies with methylsulfonyl (-SO2Me) analogues show reduced electron density at the sulfur atom alters target engagement .

- Methodological Insight: Use Hammett constants (σ) to quantify electronic effects or conduct DFT calculations to map electrostatic potential surfaces.

What spectroscopic techniques are most effective for characterizing this compound?

Basic Characterization Protocol:

- 1H/13C NMR: Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH3; δ 1.8–2.2 ppm for S-CH3).

- Mass Spectrometry (HRMS): Confirm molecular weight (C7H16N2S; calc. 160.10 g/mol).

- IR Spectroscopy: Identify N-H stretches (if present) and C-S vibrations (~650 cm⁻¹).

- X-ray Crystallography: Resolve stereochemistry, as demonstrated for structurally similar pyridine derivatives .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Strategy:

Contradictions may arise from:

- Assay Variability: Standardize protocols (e.g., cell lines, incubation times).

- Purity Verification: Use HPLC (>95% purity) and elemental analysis to rule out impurities.

- Meta-Analysis: Compare data across studies (e.g., IC50 values in enzyme inhibition assays) while accounting for substituent effects, as seen in COX-2 inhibitor studies .

What stability considerations are critical for storing this compound?

Basic Guidelines:

- Storage Conditions:

- Temperature: -20°C under inert gas (N2/Ar).

- Light Sensitivity: Protect from UV exposure using amber vials.

- Moisture: Use desiccants (e.g., silica gel).

- Decomposition Risks: Thioethers may oxidize to sulfoxides; monitor via TLC or NMR .

How can computational modeling predict the binding mode of this compound with enzymatic targets?

Advanced Methodology:

- Docking Studies: Use software like AutoDock Vina to simulate interactions with active sites (e.g., cholinesterases).

- Molecular Dynamics (MD): Assess stability of ligand-protein complexes over 100-ns simulations.

- QSAR Models: Corrogate substituent effects (e.g., -SMe vs. -SO2Me) with bioactivity data, as applied in COX-2 inhibitor design .

What are the synthetic challenges in achieving enantiomeric purity for this compound?

Advanced Discussion:

- Chiral Centers: The pyrrolidine ring may require asymmetric synthesis.

- Resolution Methods:

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones).

- Enzymatic resolution with lipases or esterases.

- Analytical Tools: Chiral HPLC or polarimetry to verify enantiomeric excess (ee) .

How does the compound’s conformation affect its pharmacological profile?

Methodological Approach:

- Conformational Analysis:

- Perform NOESY NMR to identify intramolecular interactions (e.g., between -SMe and N-CH3 groups).

- Compare with bioactive conformations using crystal structures of target-bound analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.